5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride
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Overview
Description
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO3S and a molecular weight of 296.53 g/mol It is a derivative of furo[2,3-b]pyridine, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride typically involves the bromination of furo[2,3-b]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bromine atom can lead to the formation of bromine oxide derivatives under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Various oxidizing agents depending on the desired product
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Scientific Research Applications
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can react with nucleophilic sites on proteins, enzymes, and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-2-sulfonyl chloride: Similar structure but lacks the furan ring, which may affect its reactivity and applications.
5-Chlorothiophene-2-sulfonyl chloride:
6-Methoxy-pyridine-3-sulfonyl chloride: Features a methoxy group and a different sulfonyl chloride position, resulting in varied reactivity and applications.
Uniqueness
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on a furo[2,3-b]pyridine scaffold. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
2680532-06-1 |
---|---|
Molecular Formula |
C7H3BrClNO3S |
Molecular Weight |
296.5 |
Purity |
95 |
Origin of Product |
United States |
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